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Compound of Interest

Compound Name: Lanthanum sulfide

CAS No.: 12031-49-1

Cat. No.: B082993

Get Quote

Executive Summary
-La

S

(Gamma-Lanthanum Sulfide) represents a critical class of rare-earth sesquisulfides
characterized by a defect cubic Th

P

crystal structure. While widely recognized for its direct optical transitions in the visible-to-UV
range (2.6–2.9 eV), the material's indirect bandgap properties are often overshadowed yet
remain pivotal for understanding phonon-assisted carrier transport, thermal conductivity, and
non-radiative recombination pathways.

This guide provides a rigorous examination of the electronic structure of

-La

S
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, distinguishing between its fundamental (indirect) and optical (direct) bandgaps. It details the
causal relationships between the defect crystal lattice and electronic states, provides a self-
validating protocol for experimental determination via Diffuse Reflectance Spectroscopy (DRS),
and offers a theoretical framework grounded in Density Functional Theory (DFT).

Crystal Structure & Electronic Causality[1]
The Defect Cubic Lattice ( )
The electronic properties of

-La

S

are dictated by its unique stoichiometry and symmetry. Unlike the

(orthorhombic) or

(tetragonal) phases, the

-phase crystallizes in the cubic Th

P

structure (Space Group:

, No. 220).

Cation Vacancies: The stoichiometric formula is often written as La

S

or La

S

with vacancies. Specifically, the unit cell contains 16 sulfur atoms and 12 cation sites. In

-La

S

, only
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sites are occupied by La

, leaving

vacancies per unit cell distributed statistically.

Electronic Impact: These vacancies break local symmetry, introducing scattering centers that

influence carrier mobility and phonon dispersion, directly affecting the indirect transition

probability.

Band Structure Topology
The electronic band structure of

-La

S

is complex due to the hybridization of orbitals:

Valence Band Maximum (VBM): Dominated by S 3p orbitals.

Conduction Band Minimum (CBM): Dominated by La 5d orbitals.

4f States: The La 4f levels lie within the bandgap or near the conduction band edge, acting

as localized states that can trap carriers or mediate indirect transitions.

While the direct transition (

) is optically allowed and strong, theoretical calculations (LMTO-TB and DFT) suggest the
fundamental energy gap may involve transitions between the

point (VBM) and high-symmetry points like

or

(CBM), constituting an indirect bandgap.
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Electronic Band Structure Components

Transition Types

Conduction Band (La 5d)
Delocalized States

Bandgap Region
(Localized La 4f States)

Thermal Excitation

Valence Band (S 3p)
Hole States

Recombination

Direct Transition
(k_i = k_f)

Optical Absorption

Photon (hv)

Indirect Transition
(k_i ≠ k_f)

Phonon Assisted

Photon + Phonon

Fig 1. Schematic of electronic transitions in γ-La2S3. Indirect transitions require phonon momentum transfer.

Click to download full resolution via product page

Experimental Determination Protocol
To rigorously distinguish the indirect bandgap from the direct transition, one must employ

Diffuse Reflectance Spectroscopy (DRS) followed by the Kubelka-Munk (K-M) transformation.

Standard transmission geometry is often unsuitable due to the material's high scattering nature

in powder form.

Protocol: Diffuse Reflectance to Tauc Plot
Objective: Extract the indirect bandgap energy (

) from the absorption edge.

Reagents & Equipment:
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Sample: High-purity

-La

S

powder (synthesized via sulfurization of La

O

at >800°C).

Reference: BaSO

or PTFE (spectralon) standard.

Instrument: UV-Vis-NIR Spectrophotometer with Integrating Sphere.

Step-by-Step Methodology:

Baseline Correction: Collect the baseline spectrum using the white standard (BaSO

) from 200 nm to 1200 nm.

Sample Measurement: Load the

-La

S

powder into the sample holder. Ensure a flat, infinite-thickness surface to minimize specular
reflection. Measure Reflectance (

).

Kubelka-Munk Transformation: Convert reflectance to the K-M function

, which is proportional to the absorption coefficient

:

Note:
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must be in decimal form (

).

Tauc Plot Construction:

Direct Gap Plot: Plot

vs. Energy (

).

Indirect Gap Plot: Plot

vs. Energy (

).

Linear Fitting: Identify the linear region of the absorption edge. Extrapolate the tangent to the

x-axis (

). The intercept is the bandgap energy.

Data Interpretation & Validation
For

-La

S

, the direct gap is typically distinct. However, the indirect gap manifests as a "tail" or a lower-
energy slope.

Parameter Formula for Y-Axis
Typical Value
(Bulk)

Typical Value
(Nano)

Direct Gap 2.60 - 2.75 eV 2.90 - 3.00 eV

Indirect Gap 2.10 - 2.40 eV 2.50 - 2.70 eV
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*Note: Indirect values are highly sensitive to stoichiometry and synthesis method. The values

above are field-estimates based on sulfide trends and defect density.

Synthesis
(Sulfurization of La2O3)

DRS Measurement
(UV-Vis + Sphere)

Kubelka-Munk
F(R) = (1-R)²/2R Tauc Plotting Plot Type?

Direct Gap
Plot (αhν)²

Intercept ~2.7 eVn = 1/2

Indirect Gap
Plot (αhν)½

Intercept < Direct

n = 2

Fig 2. Workflow for extracting bandgap values from powder samples.

Click to download full resolution via product page

Comparative Analysis: Direct vs. Indirect[1][2][3][4]
[5][6]
While

-La

S

is primarily utilized for its direct gap (e.g., in pigments or window materials), the indirect gap is
critical for thermoelectric applications. The phonon-assisted transitions indicate strong electron-
phonon coupling, which correlates with the material's low thermal conductivity—a desirable trait
for thermoelectrics.

Quantitative Comparison
The following table synthesizes data from theoretical calculations (LMTO-TB) and experimental

optical measurements.
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Property Direct Transition Indirect Transition Physical Origin

Transition Mechanism
Photon absorption

only

Photon absorption +

Phonon momentum

transfer

Conservation of

crystal momentum

Energy Range (eV) 2.60 – 2.97
~2.10 – 2.50

(Theoretical)

Band nesting / Defect

states

Absorption Coeff. (

)

High (

cm

)

Low (

cm

)

Probability of 3-

particle interaction

Key Application
Pigments, UV

Detectors

Thermoelectrics,

Phosphors

Color vs. Carrier

transport

The Role of Stoichiometry
The "gamma" phase is stable over a solid solution range La

S

– La

S

.

La

S

(Full occupancy): Metallic / Narrow gap.

-La

S

(Defect structure): Insulating / Wide gap. As the vacancy concentration increases (moving
towards pure La
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S

), the Fermi level shifts, and the bandgap widens. The indirect nature is often more
pronounced in intermediate compositions where disorder (vacancies) relaxes the k-selection
rules, effectively "smearing" the direct edge into an Urbach tail that mimics an indirect gap.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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